Methyl hepta-4,6-dienoate
Description
Overview of Conjugated Dienic Esters in Organic Chemistry
Conjugated dienic esters are a class of organic molecules that possess a distinctive structural motif: two carbon-carbon double bonds separated by a single bond, which is also in conjugation with an ester functional group. This arrangement results in a delocalized π-electron system, conferring unique chemical reactivity and physical properties upon these compounds. The general structure can be depicted as R-CH=CH-CH=CH-COOR', where R and R' represent alkyl or aryl groups.
The extended conjugation within these molecules leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects their spectroscopic properties, particularly their absorption of ultraviolet light. From a synthetic standpoint, conjugated dienic esters are prized for their versatility. They readily participate in a range of chemical transformations, most notably as the diene component in Diels-Alder cycloaddition reactions to form six-membered rings. utexas.edu Their conjugated nature also makes them susceptible to nucleophilic attack at various positions, a reactivity pattern explained by the principle of vinylogy. libretexts.org The stability of conjugated dienes is greater than that of their non-conjugated isomers due to resonance and the hybridization of the carbon atoms. slideshare.net
Historical Context and Emerging Significance of Alkyl Hepta-dienoates in Synthesis
Within the broader family of conjugated dienic esters, alkyl hepta-dienoates, which are seven-carbon chain esters, have garnered increasing interest in the field of organic synthesis. While the fundamental reactions of conjugated systems have been understood for a considerable time, the focused application of alkyl hepta-dienoates as key building blocks is a more recent development. Their growing importance stems from their utility as versatile intermediates in the synthesis of complex molecules, such as those found in pharmaceuticals and natural products. numberanalytics.comijrpr.com
The rise in prominence of alkyl hepta-dienoates is closely linked to advancements in synthetic methodologies. Modern techniques, including palladium-catalyzed cross-coupling reactions and olefin metathesis, have enabled their efficient and stereoselective synthesis. sioc-journal.cnub.ac.id This has opened doors to their application in the construction of intricate molecular architectures, for instance, in the synthesis of polyketide natural products, which often feature long carbon chains with multiple stereocenters. The presence of both a diene and an ester functionality provides multiple reactive sites for chemical elaboration, rendering them valuable precursors in convergent synthetic strategies.
Structural Features and Reactivity Principles of the Methyl Hepta-4,6-dienoate System
This compound, with the chemical formula C₈H₁₂O₂, is a specific member of the alkyl hepta-dienoate family. lookchem.com Its structure is characterized by a seven-carbon chain containing conjugated double bonds at the fourth and sixth positions, and a methyl ester group at the terminus. The IUPAC name for this compound is methyl (4E)-hepta-4,6-dienoate. nih.gov
The defining structural characteristic of this compound is the conjugated diene system positioned in proximity to the electron-withdrawing methyl ester group. This conjugation governs the molecule's reactivity. The π-electrons are delocalized across the C4 to C7 portion of the carbon chain, which influences the molecule's geometry and bond lengths.
The reactivity of this compound is a direct consequence of this electronic arrangement. As a conjugated diene, it can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. utexas.edubeilstein-journals.org The electron-withdrawing nature of the ester group polarizes the diene system, making the terminal carbon of the diene (C7) and the internal carbon (C5) electrophilic and thus susceptible to nucleophilic attack. This can lead to both 1,4- and 1,6-addition products, depending on the reaction conditions and the nature of the nucleophile. libretexts.org Research has shown that related hepta-4,6-dienoate derivatives can be synthesized through methods like the Johnson-Claisen rearrangement. rsc.orgrsc.org
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | lookchem.com |
| Molar Mass | 140.18 g/mol | nih.gov |
| IUPAC Name | methyl (4E)-hepta-4,6-dienoate | nih.gov |
| CAS Number | 33741-15-0 | lookchem.com |
| Boiling Point | 158.3 °C at 760 mmHg | lookchem.com |
| Density | 0.917 g/cm³ | chemicalbook.com |
| Refractive Index | 1.445 | lookchem.com |
| Flash Point | 58.4 °C | lookchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl (4E)-hepta-4,6-dienoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H,1,6-7H2,2H3/b5-4+ |
InChI Key |
YUJHFGTXVYEJQC-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)CC/C=C/C=C |
Canonical SMILES |
COC(=O)CCC=CC=C |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Hepta 4,6 Dienoate and Its Derivatives
Direct Synthesis Approaches to Methyl Hepta-4,6-dienoate
Direct synthetic routes to this compound often employ transition metal catalysts to facilitate the coupling of simple, readily available starting materials. These methods are attractive due to their potential for high atom economy and control over the product's chemical and regional structure.
Transition Metal-Catalyzed Cross-Dimerization Reactions
The cross-dimerization of 1,3-butadiene and methyl acrylate (B77674) stands out as a primary strategy for the direct synthesis of this compound. This reaction involves the formation of a new carbon-carbon bond between the two unsaturated substrates, catalyzed by a transition metal complex.
The catalytic coupling of butadiene and methyl acrylate to yield this compound has been successfully achieved using various transition metal catalysts. An early report by Wittenberg described this transformation, and subsequent research has focused on improving catalyst efficiency and selectivity.
Ruthenium(0) complexes have proven to be particularly effective for this transformation. For instance, the complex Ru(η⁴-butadiene)(η⁴-1,5-COD)(NCMe) (where COD is cyclooctadiene) catalyzes the chemoselective cross-dimerization of butadiene and methyl acrylate to produce a mixture of regioisomers of methyl heptadienoate. Another ruthenium system, [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] (where cot is cyclooctatriene), has been shown to catalyze the cross-dimerization to predominantly yield methyl (3E,5Z)-hepta-3,5-dienoate.
Cobalt-based catalyst systems, such as [CoBr₂(dppe)]/Bu₄NBH₄/ZnI₂ (where dppe is 1,2-bis(diphenylphosphino)ethane), have also been employed for the cross-dimerization of conjugated dienes with acrylates, leading to linear coupling products.
The following table summarizes the key findings of different catalytic systems used for the coupling of butadiene and methyl acrylate:
| Catalyst System | Reactants | Major Product(s) | Reference(s) |
| Ru(η⁴-butadiene)(η⁴-1,5-COD)(NCMe) | Butadiene, Methyl Acrylate | Mixture of methyl heptadienoate regioisomers | |
| [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] | Butadiene, Methyl Acrylate | Methyl (3E,5Z)-hepta-3,5-dienoate | |
| [CoBr₂(dppe)]/Bu₄NBH₄/ZnI₂ | Conjugated dienes, Acrylates | Linear coupling products |
The mechanism of the ruthenium(0)-catalyzed cross-dimerization of butadiene and methyl acrylate is generally understood to proceed through an oxidative coupling pathway. This mechanism is distinct from a hydrido-insertion mechanism that has been proposed in other contexts.
The proposed catalytic cycle for the Ru(0)-catalyzed reaction is initiated by the coordination of both butadiene and methyl acrylate to the metal center. The highly basic nature of the zerovalent ruthenium(0) species is believed to favor the coordination of the electron-withdrawing methyl acrylate. This is followed by the oxidative coupling of the two coordinated substrates to form a ruthenacyclopentane intermediate. Subsequent β-hydride elimination and reductive elimination steps then lead to the formation of the methyl heptadienoate product and regeneration of the active Ru(0) catalyst.
Evidence for the oxidative coupling mechanism comes from stoichiometric studies. For example, the treatment of Ru(η⁴-butadiene)(η⁴-1,5-COD)(NCMe) with methyl acrylate leads to the formation of a Ru{cisoid-η⁴-(2E,4E)-(methyl hepta-2,4-dienoate)}(η⁴-1,5-COD)(NCMe) complex, which is considered an intermediate in the catalytic reaction. This complex contains a coordinated methyl hepta-2,4-dienoate ligand, supporting the coupling of butadiene and methyl acrylate on the ruthenium center.
Chemo- and Regioselective Preparations
Achieving high chemo- and regioselectivity is a critical challenge in the cross-dimerization of butadiene and methyl acrylate. Chemoselectivity refers to the preferential reaction of the cross-dimerization over the homodimerization of either starting material. The ruthenium(0)-catalyzed reaction has been described as "chemoselective," indicating that the cross-dimerization is favored. This selectivity is attributed to the facile η⁴-coordination of butadiene to the ruthenium(0) center, followed by the η²-coordination of the electron-withdrawing methyl acrylate at a Lewis basic site.
Regioselectivity, on the other hand, concerns the specific orientation in which the butadiene and methyl acrylate molecules couple. The reaction can potentially yield different regioisomers of methyl heptadienoate. The Ru(η⁴-butadiene)(η⁴-1,5-COD)(NCMe) catalyzed reaction is reported to produce a mixture of regioisomers, indicating that the regioselectivity is not absolute under these conditions. The specific distribution of these isomers can be influenced by the catalyst structure and reaction conditions.
In contrast to the linear products typically obtained with acrylates, cobalt-catalyzed reactions with other functionalized alkenes have been shown to yield branched products, highlighting the significant influence of the catalyst system on regioselectivity.
Synthesis of this compound Analogues via Pericyclic Reactions
Pericyclic reactions, particularly sigmatropic rearrangements, offer a powerful and stereoselective method for the synthesis of dienic esters that are structural analogues of this compound. These reactions proceed through a concerted, cyclic transition state, allowing for precise control over the stereochemistry of the newly formed double bonds.
Sigmatropic Rearrangements in Dienic Ester Formation
-Sigmatropic rearrangements are a prominent class of pericyclic reactions used in organic synthesis. The Cope and Claisen rearrangements are two of the most well-known examples of this reaction type. These rearrangements involve the reorganization of a 1,5-diene system (in the Cope rearrangement) or an allyl vinyl ether system (in the Claisen rearrangement) to form a new σ-bond and π-bonds.
A specific application of-sigmatropic rearrangements for the synthesis of complex dienoates involves the rearrangement of in situ formed propargyl alkynyl ethers. These precursors undergo a-sigmatropic rearrangement to form allenyl ketenes. The subsequent trapping of these highly reactive intermediates with an alcohol, such as tert-butanol, furnishes complex (2E,4Z)-dienoates. This methodology provides a route to dienoate structures that are analogues of this compound, demonstrating the utility of sigmatropic rearrangements in constructing the diene ester core.
Olefin Metathesis Strategies for Dienic Ester Construction
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, including the construction of conjugated diene systems.
Cross-Metathesis with Grubbs' Catalysts
Cross-metathesis (CM) reactions catalyzed by ruthenium-based Grubbs' catalysts allow for the direct coupling of two different olefins. researchgate.net The synthesis of conjugated dienes can be achieved through the cross-metathesis of a suitable monoene with a diene or through enyne metathesis, which involves the reaction of an alkene with an alkyne. youtube.commdpi.com Enyne metathesis is a particularly effective method for generating 1,3-diene systems. youtube.com
The choice of Grubbs' catalyst (first, second, or third generation) can significantly impact the efficiency and selectivity of the reaction. Second-generation Grubbs' catalysts are generally more active and exhibit a broader substrate scope and functional group tolerance. mdpi.com
Stereocontrol in Olefin Metathesis for Conjugated Systems
Achieving high stereoselectivity in the synthesis of conjugated dienes via olefin metathesis can be challenging, as mixtures of (E,E), (E,Z), (Z,E), and (Z,Z) isomers are often possible. However, several strategies have been developed to control the stereochemical outcome. The choice of catalyst is critical, with some catalysts showing a preference for the formation of either E or Z-olefins. Furthermore, the steric and electronic properties of the substrates can influence the stereoselectivity of the reaction. For instance, steric deactivation of one of the olefins in a conjugated diene can lead to highly chemoselective and diastereoselective cross-metathesis reactions.
Carbon-Carbon Bond Forming Reactions
Beyond sigmatropic rearrangements and olefin metathesis, several other carbon-carbon bond-forming reactions are instrumental in the synthesis of conjugated dienoic esters like this compound.
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful methods for the formation of carbon-carbon bonds and can be applied to the synthesis of conjugated dienes. The Heck reaction involves the coupling of a vinyl halide or triflate with an alkene. chim.it It is often stereoselective, favoring the formation of the trans-alkene. chim.it The Suzuki reaction, which couples an organoboron compound with a halide or triflate, is another versatile tool for constructing dienes. researchgate.net The stereoisomeric purity of the resulting dienoic esters in Suzuki couplings can be highly dependent on the choice of base and reaction conditions. nih.gov
The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com By reacting a suitable α,β-unsaturated aldehyde with a phosphorus ylide, a conjugated diene can be constructed. The stereochemistry of the resulting double bond in a Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org
Table 3: Comparison of C-C Bond Forming Reactions for Dienoic Ester Synthesis
| Reaction | Key Reactants | Catalyst/Reagent | Stereoselectivity | Reference |
| Heck Coupling | Vinyl halide/triflate, Alkene | Palladium catalyst, Base | Generally favors trans-alkenes | chim.it |
| Suzuki Coupling | Organoboron compound, Vinyl halide/triflate | Palladium catalyst, Base | Dependent on conditions | nih.gov |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus ylide | - | Dependent on ylide stability | organic-chemistry.org |
Horner-Wadsworth-Emmons Olefination in Heptadienoate Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in synthetic organic chemistry for the stereocontrolled formation of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a plausible HWE approach would involve the reaction between an appropriate phosphonate ylide and an unsaturated aldehyde.
The general mechanism begins with the deprotonation of a phosphonate ester using a base (e.g., NaH, NaOMe, BuLi) to generate a nucleophilic phosphonate carbanion. organic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde, such as crotonaldehyde (but-2-enal), which would provide the C4-C7 portion of the target molecule. The resulting intermediate, an oxaphosphetane, subsequently eliminates a dialkylphosphate salt, which is easily removed by aqueous workup, to form the new carbon-carbon double bond. wikipedia.orgorganic-chemistry.org
The stereoselectivity of the HWE reaction, which heavily favors the (E)-alkene, is influenced by several factors including the steric nature of the reactants, the choice of base, and the reaction temperature. researchgate.net The use of stabilized phosphonates, such as those with an adjacent ester group (an electron-withdrawing group), is crucial for the facile elimination step and generally leads to high (E)-selectivity. wikipedia.org
Table 1: Representative Horner-Wadsworth-Emmons Reaction
| Reactant 1 | Reactant 2 | Base | Product | Typical Stereoselectivity |
|---|---|---|---|---|
| Methyl (diethylphosphono)acetate | Crotonaldehyde | NaH | Methyl hepta-2,4-dienoate | High (E,E) |
This table illustrates a general application of the HWE reaction to synthesize a related conjugated system, as specific data for this compound was not available in the provided sources.
Other Catalytic and Stoichiometric C-C Bond Formations
Beyond the HWE reaction, other methodologies are pivotal for constructing the carbon framework of heptadienoates. Carbon-carbon bond formation is a key transformation in organic synthesis to establish the carbon backbone of molecules. nih.gov
Olefin Cross-Metathesis: This powerful catalytic reaction can be employed to form the diene system. For instance, a strategy could involve the cross-metathesis of a terminal alkene with an acrylate derivative, catalyzed by a ruthenium-based catalyst (e.g., Grubbs catalyst). This method was used to prepare a related compound, (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate, by coupling a dienediol with methyl acrylate. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura coupling are versatile for forming C-C bonds. researchgate.net A potential strategy for this compound could involve coupling a vinyl boronic acid or ester with a suitable vinyl halide that contains the methyl ester functionality.
Biocatalytic Methods: The field of biocatalysis offers enzymatic routes for C-C bond formation, valued for their high selectivity under mild conditions. nih.govresearchgate.net While specific enzymes for the synthesis of this compound are not prominently documented, enzymes like aldolases are widely used for stereoselective aldol reactions, which could potentially be adapted to create precursors for the target molecule. nih.gov
Functional Group Interconversions Leading to this compound
The final step in the synthesis of this compound often involves the formation of the methyl ester group. This is typically achieved through functional group interconversion from a corresponding carboxylic acid, or by derivatizing precursor molecules like alcohols or aldehydes.
Esterification Reactions of Corresponding Hepta-dienoic Acids
The most direct method to synthesize this compound is the esterification of hepta-4,6-dienoic acid. Esterification is a fundamental reaction in organic synthesis. mdpi.com
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comyoutube.com The reaction is an equilibrium process, and removal of water is often necessary to drive it towards the product ester. mdpi.com
Catalytic Methods: Various solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins, have been developed to facilitate esterification efficiently, often without the need for solvents or water removal. organic-chemistry.org These catalysts offer the advantage of being recyclable. Other reagents like titanium tetrachloride (TiCl₄) can also mediate the direct esterification between a carboxylic acid and an alcohol at room temperature. mdpi.com
Table 2: Common Esterification Methods
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions |
|---|---|---|---|
| Hepta-4,6-dienoic acid | Methanol | H₂SO₄ (catalytic) | Reflux |
| Hepta-4,6-dienoic acid | Methanol | TiCl₄ | Room Temperature |
| Hepta-4,6-dienoic acid | Dialkyl dicarbonate | MgCl₂ | Toluene (B28343), Reflux |
Derivatization of Precursor Alcohols and Aldehydes
An alternative synthetic route involves the preparation of the target ester from precursor molecules that already contain the required carbon skeleton but possess a different functional group at the C1 position.
From Hepta-4,6-dien-1-ol: The precursor alcohol, hepta-4,6-dien-1-ol, can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents (e.g., Jones reagent, PCC, Swern oxidation to the aldehyde followed by Pinnick oxidation). The resulting hepta-4,6-dienoic acid can then be esterified as described in section 2.5.1. A two-step, one-pot procedure might also be feasible.
From Hepta-4,6-dienal: The corresponding aldehyde, hepta-4,6-dienal, can be selectively oxidized to the carboxylic acid using reagents like sodium chlorite (NaClO₂) in the presence of a chlorine scavenger (Pinnick oxidation). This method is mild and efficient for converting aldehydes to carboxylic acids without affecting other functional groups. Following oxidation, standard esterification procedures can be applied to yield this compound.
Reactivity and Mechanistic Investigations of Methyl Hepta 4,6 Dienoate Systems
Pericyclic Transformations
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of modern synthetic chemistry. The conjugated diene system within methyl hepta-4,6-dienoate makes it a potential substrate for such transformations, particularly intramolecular cycloadditions.
The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems, wherein a molecule containing both a diene and a dienophile undergoes a cycloaddition with itself. masterorganicchemistry.comlibretexts.org In the case of this compound, the conjugated diene (C4-C7) and the α,β-unsaturated ester (acting as the dienophile) are linked by a three-atom tether. Generally, IMDA reactions are most effective when they form new five- or six-membered rings in addition to the cyclohexene (B86901) ring inherent to the Diels-Alder reaction. masterorganicchemistry.com A three-atom linker, as found in this system, typically leads to the formation of a fused bicyclic product, in this case, a [4.3.0] nonene system. uh.edu
While specific studies on the IMDA of this compound itself are not extensively detailed, the reactivity of analogous systems demonstrates the feasibility of this pathway. For instance, a related compound, (4E,6E)-methyl 6-methylnona-4,6-dienoate, has been utilized in a biomimetic synthesis where it undergoes an intramolecular Diels-Alder reaction to form a complex octalin core structure. umn.edu The reaction proceeds through a cyclic transition state where the diene and dienophile portions of the same molecule react to form two new carbon-carbon sigma bonds. libretexts.org The efficiency and outcome of such reactions can be influenced by thermal conditions or Lewis acid catalysis, which can lower the activation energy and enhance the selectivity of the cycloaddition. uh.edu
The general mechanism for a Type 1 IMDA reaction, where the tether connects the terminus of the diene to the dienophile, is applicable here. masterorganicchemistry.com The reaction involves a concerted reorganization of six pi-electrons to form a new six-membered ring fused to a five-membered ring. masterorganicchemistry.comlibretexts.org
The stereochemical outcome of an intramolecular Diels-Alder reaction is governed by the geometry of the transition state. uh.edu For substrates like this compound, several factors influence the final stereochemistry of the bicyclic product. The tether connecting the diene and dienophile restricts the conformational freedom, often leading to high stereoselectivity. libretexts.org
Two primary transition states, described as syn (endo-like) and anti (exo-like), are considered. uh.edu
The syn transition state leads to the formation of a cis-fused bicyclic product.
The anti transition state results in a trans-fused bicyclic product.
For systems with an E-diene connected by a three-atom tether to the dienophile (forming a [4.3.0] system), the syn transition state is often favored, leading predominantly to the cis-fused product. uh.edu This preference can be influenced by steric interactions in the transition state; the anti conformation may suffer from non-bonding interactions between atoms in the tether and the diene. uh.edu Furthermore, the stereochemistry of the dienophile (E or Z) and any substituents on the diene or tether will dictate the relative stereochemistry of the newly formed chiral centers in the final adduct. uh.edu In many cases, the use of Lewis acid catalysts can not only accelerate the reaction but also alter or enhance the diastereoselectivity by modifying the structure of the transition state. uh.edu
Radical Reaction Pathways
Radical reactions provide a versatile method for ring formation, often under mild conditions with high functional group tolerance. researchgate.net Derivatives of this compound have been shown to be effective precursors for generating radicals that undergo subsequent cyclization cascades. researchgate.netresearchgate.net
A key derivative, methyl (E)-4-mercapto-2,6-heptadienoate, serves as a precursor for generating alkylthio radicals through photochemical means. researchgate.netresearchgate.net Upon irradiation with ultraviolet light (e.g., λ = 300 nm) in a solvent like methanol (B129727), the weak sulfur-hydrogen (S–H) bond undergoes homolytic cleavage. researchgate.netresearchgate.net This process efficiently generates a sulfur-centered (alkylthio) radical. researchgate.netresearchgate.net
This method represents one of the fundamental steps in radical chemistry: selective radical generation from a suitable precursor. researchgate.net The thiol group provides a reliable handle for initiating the radical cascade under photochemical conditions.
Once generated, the alkylthio radical is a highly reactive intermediate that can be trapped or undergo intramolecular reactions. researchgate.netresearchgate.net In the presence of unsaturated trapping agents like alkenes or alkynes, the radical initiates a consecutive ring closure sequence. researchgate.netresearchgate.net
For example, when the photochemically generated alkylthio radical is trapped by 2,3-dimethyl-2-butene, a cascade of cyclizations occurs to yield an octahydrobenzo[b]thiophene derivative as the primary product. researchgate.netresearchgate.net Similarly, trapping with 2-butyne (B1218202) leads to a 3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene. researchgate.netresearchgate.net The mechanism involves an initial intermolecular addition of the alkylthio radical to the trapping agent, followed by a series of intramolecular radical additions to the double bonds within the original heptadienoate backbone. researchgate.net
In the absence of an external trapping agent, the alkylthio radical undergoes a direct intramolecular cyclization, adding to one of the double bonds of the diene system to form methyl (E)-3-(thiolan-2-yl)-2-propenoate. researchgate.netresearchgate.net This highlights the versatility of the radical intermediate, whose reaction pathway can be directed by the reaction conditions. researchgate.net
The table below summarizes the products from the radical reaction of a methyl heptadienoate derivative under different conditions.
| Precursor | Trapping Agent | Irradiation Wavelength | Major Product | Reference |
| Methyl (E)-4-mercapto-2,6-heptadienoate | 2,3-dimethyl-2-butene | 300 nm | Octahydrobenzo[b]thiophene derivative | researchgate.net, researchgate.net |
| Methyl (E)-4-mercapto-2,6-heptadienoate | 2-butyne | 300 nm | 3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene derivative | researchgate.net, researchgate.net |
| Methyl (E)-4-mercapto-2,6-heptadienoate | None | 300 nm | Methyl (E)-3-(thiolan-2-yl)-2-propenoate | researchgate.net, researchgate.net |
This table presents a simplified summary of research findings.
The regio- and stereochemistry of consecutive radical cyclizations are influenced by a combination of steric and stereoelectronic effects. researchgate.net In the formation of complex polycyclic systems from methyl heptadienoate-derived radicals, the substitution pattern of the radical and the trapping agent plays a crucial role in determining the structure of the final product. researchgate.net
For instance, the irradiation of a related thiolactone precursor in the presence of 2-methylpropene gives a 3:2 mixture of diastereoisomeric methyl 3,3,9-trimethyl-5-thiatricyclo[6.2.1.02,6]undecane-1-carboxylates. researchgate.net The formation of multiple diastereomers indicates that while the cyclization is guided by general stereochemical principles, the energy differences between competing transition states can be small. researchgate.netresearchgate.net These outcomes are generally consistent with guidelines for ring closure reactions, where factors like the stability of the intermediate radicals and the steric hindrance in the transition states of the cyclization steps dictate the major reaction pathways. researchgate.net The application of computational methods, such as molecular mechanics (MM2) force-field calculations, has shown good qualitative agreement with experimental results, helping to predict the influence of these effects on the product distribution. researchgate.net
Hydrofunctionalization and Cyclization Reactions
The conjugated diene and ester functionalities within this compound provide multiple sites for reactivity, enabling a variety of transformations including hydrofunctionalization and cyclization reactions. These reactions are often mediated by transition metal catalysts, which can control the regioselectivity and stereoselectivity of the outcome.
Metal-catalyzed hydrofunctionalization reactions, such as hydrovinylation and cross-dimerization, are powerful methods for C-C bond formation. acs.org The synthesis of this compound itself can be achieved via the cross-dimerization of butadiene and methyl acrylate (B77674), a reaction reported as early as 1963. acs.org The mechanisms for these transformations are often proposed to proceed via a hydride-insertion pathway, particularly with catalysts based on cobalt, nickel, and ruthenium. acs.org
In this mechanism, a metal-hydride species is initially formed. The conjugated diene then inserts into the metal-hydride (M-H) bond. For a system like this compound, this would involve the formation of an (η³-allylic)metal(II) intermediate. acs.org Subsequent insertion of another alkene (in a cross-dimerization context) into the metal-carbon bond, followed by β-hydride elimination, releases the product and regenerates the active hydrido-metal catalyst. acs.org
For instance, cobalt-catalyzed hydrovinylation of conjugated dienes is proposed to proceed through a cationic hydridocobalt(II) species via the hydride-insertion mechanism. acs.org Similarly, nickel-catalyzed hydrovinylation involves the insertion of a diene into a Ni-H bond to form an (η³-allylic)nickel(II) intermediate. acs.org Ruthenium complexes have also been shown to catalyze the cross-dimerization of conjugated dienes with acrylates, proposed to involve (η³-allylic)ruthenium(II) intermediates. acs.org The choice of metal and ligands is crucial in determining the reaction's efficiency and regioselectivity. acs.org
Table 1: Examples of Metal Systems Used in Related Hydrofunctionalization Reactions
| Catalyst System | Reaction Type | Proposed Mechanism | Ref. |
|---|---|---|---|
| [CoCl₂L]/AlMe₃ | Enantioselective Hydrovinylation | Hydride-Insertion | acs.org |
| Ziegler-type [Fe(acac)₃]/AlEt₃ | Cross-dimerization | Not specified | acs.org |
| [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)] | Cross-dimerization | (η³-allylic)ruthenium(II) intermediate | acs.org |
While not a direct reaction of this compound, the cyclization of allenols (molecules containing both an allene (B1206475) and a hydroxyl group) provides insight into potential intramolecular cyclization pathways for functionally similar systems. d-nb.infocsic.es Silver(I) salts, such as silver nitrate (B79036) (AgNO₃) and silver fluoride (B91410) (AgF), are effective promoters for the intramolecular cyclization of allenols to form substituted 2,5-dihydrofurans. d-nb.infonih.gov
The mechanism involves the coordination of the Ag(I) ion to the allene moiety, which activates it towards nucleophilic attack. d-nb.infoucm.es The intramolecular addition of the hydroxyl group then proceeds in a 5-endo-trig fashion to form the dihydrofuran ring. nih.govucm.es This process has been utilized as a key step in the synthesis of natural product scaffolds. d-nb.info
A study on the synthesis of dihydrorosefuran utilized the Ag(I)-mediated cyclization of ethyl 4-hydroxy-5-methylhepta-5,6-dienoate, a structure closely related to a hydrated form of this compound. d-nb.info In this case, treatment of the allenol with AgNO₃ in acetone (B3395972) afforded the corresponding 2,5-dihydrofuran (B41785) derivative in high yield. d-nb.info This transformation highlights a potential pathway for the cyclization of derivatives of this compound, should a suitably positioned nucleophile like a hydroxyl group be introduced into the molecule. d-nb.infocsic.es DFT studies on related systems support a mechanism involving an allenyl silver intermediate. nih.gov
General Reactivity of the Dienic Ester Moiety
The conjugated system of a dienic ester is susceptible to a range of chemical transformations, including oxidation, reduction, and addition reactions targeting either the diene or the ester group.
The dienic system and the ester group in this compound can be selectively targeted by various oxidizing and reducing agents.
Oxidation: The double bonds of the diene are susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) can lead to the formation of epoxides or, with more vigorous conditions, cleavage of the carbon-carbon double bonds to form carbonyl compounds. smolecule.com Allylic oxidation, which introduces a functional group at the position adjacent to a double bond, is also a possible transformation. For instance, selenium dioxide is known to catalyze the chemoselective allylic oxidation of the most electron-rich double bond in ester-functionalized 1,4-dienes, leading to the formation of allylic alcohols or conjugated ketones. acs.org
Reduction: Reduction reactions can target either the ester functional group or the conjugated diene. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester group to a primary alcohol, yielding hepta-4,6-dien-1-ol. msu.edu The conjugated diene can be reduced through catalytic hydrogenation. Depending on the catalyst (e.g., Pd/C, Lindlar's catalyst) and reaction conditions, it is possible to achieve partial reduction of the diene or complete saturation to the corresponding methyl heptanoate. The Birch reduction offers a method for reducing conjugated systems, often yielding non-conjugated dienes. msu.edu In a multi-step synthesis involving a related compound, methyl 3-(CH₂SF₅)-hex-4-enoate was reduced to the corresponding alcohol, which was subsequently oxidized to an aldehyde, demonstrating the synthetic utility of these transformations. rsc.orgrsc.org
Table 2: Summary of Potential Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product(s) | Ref. |
|---|---|---|---|---|
| Oxidation | Potassium Permanganate | Diene | Epoxides, Carbonyls | smolecule.com |
| Allylic Oxidation | Selenium Dioxide | Diene (Allylic C-H) | Allylic Alcohol, Enone | acs.org |
| Reduction | Lithium Aluminum Hydride | Ester | Primary Alcohol |
The conjugated π-system of this compound is reactive towards both electrophiles and nucleophiles.
Electrophilic Addition: The reaction of conjugated dienes with electrophiles, such as hydrogen halides (HBr), can proceed via two main pathways: 1,2-addition and 1,4-addition. libretexts.orgutexas.edu The initial attack of the electrophile (H⁺) on one of the terminal carbons of the diene system generates a resonance-stabilized allylic carbocation. libretexts.orgutexas.edu This intermediate has positive charge distributed over two carbons. The subsequent attack by the nucleophile (Br⁻) at these two positions leads to the formation of a mixture of the 1,2-adduct and the 1,4-adduct. utexas.edu The ratio of these products is often dependent on the reaction conditions, with the 1,2-adduct typically being the kinetic product (formed faster at lower temperatures) and the 1,4-adduct being the thermodynamic product (more stable, favored at higher temperatures). libretexts.org
Nucleophilic Addition: Due to the electron-withdrawing effect of the ester group, the conjugated diene system is activated for nucleophilic attack. This typically occurs in a Michael-type or 1,6-conjugate addition manner. The nucleophile adds to the terminal carbon (C7) of the diene, leading to an enolate intermediate which is then protonated to give the final product. The reactivity can sometimes be modified through the use of catalysts. For example, in reactions involving allenic esters, phosphines can act as catalysts to invert the typical reactivity, promoting addition at the γ-carbon. arkat-usa.org Furthermore, diene-metal complexes, such as tricarbonyl(diene)iron complexes, can undergo addition by a wide variety of nucleophiles. thieme-connect.de
Spectroscopic and Structural Elucidation Studies of Methyl Hepta 4,6 Dienoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like methyl hepta-4,6-dienoate. It provides detailed information about the carbon-hydrogen framework.
1D and 2D NMR Techniques (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation
For more complex structures or to confirm assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.org
COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and confirming the sequence of the carbon chain.
HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon's corresponding proton.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure, especially around quaternary carbons and heteroatoms. mdpi.comrsc.org
In the analysis of a related compound, 2′-hydroxyethyl-(2E,4E)-2-methyl-6-oxohepta-2,4-dienoate, HMBC was instrumental. mdpi.com Correlations from the olefinic and methyl protons to the carbonyl carbons confirmed the connectivity of the ester and ketone groups within the molecule. mdpi.com
While not present in the parent this compound, fluorine-19 (¹⁹F) NMR is a powerful tool for fluorinated analogues. In studies of methyl 7-SF₅-hepta-4,6-dienoate, ¹⁹F NMR spectra show an AB₄ spin system, which is characteristic of the SF₅ group, confirming its presence and providing information about its electronic environment. rsc.org
Table 1: Representative ¹H NMR Data for a Hepta-2,4-dienoate Derivative Data for 2′-hydroxyethyl-(2E,4E)-2-methyl-6-oxohepta-2,4-dienoate mdpi.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | 6.92 | - |
| H-4 | 7.56 | - |
| H-5 | 6.38 | - |
| CH₃-7 | 2.33 | s |
| CH₃-8 | 2.11 | s |
| CH₂-1' | 3.39 | - |
Table 2: Representative ¹³C NMR Data for a Hepta-2,4-dienoate Derivative Data for 2′-hydroxyethyl-(2E,4E)-2-methyl-6-oxohepta-2,4-dienoate mdpi.com
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 131.7 |
| C-4 | 139.1 |
| C-5 | 135.1 |
| C-7 | 27.6 |
| C-8 | 13.8 |
| C-1' | 43.5 |
Nuclear Overhauser Effect (NOE) Experiments for Stereochemical and Conformational Assignments
The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule, making it invaluable for assigning stereochemistry and understanding preferred conformations. NOE (or 2D NOESY) experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.
In studies of dienoate systems, NOE experiments are critical for confirming the geometry of the double bonds. For example, in an analysis of 2′-hydroxyethyl-(2E,4E)-2-methyl-6-oxohepta-2,4-dienoate, key NOESY correlations were observed between H-3 and H-5, which is consistent with an E,E-diene configuration. mdpi.com Similarly, research on isomers of methyl 3,5-dimethyl-2,4-heptadienoate used NOE experiments to reveal a significant interaction between the proton at C-2 and the C-17 methyl protons, suggesting a stable s-cis rotameric form around the C-3 to C-4 single bond. tandfonline.com These experiments provide definitive evidence of the molecule's three-dimensional structure in solution. mdpi.comtandfonline.com
Analysis of Coupling Constants for Double Bond Geometry
The magnitude of the proton-proton coupling constant (³J) across a double bond is a reliable indicator of its geometry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) relationship between the coupled protons. Conversely, a smaller coupling constant (7-10 Hz) indicates a cis (Z) geometry.
For conjugated diene systems like hepta-4,6-dienoate, this analysis is fundamental. In the structural elucidation of 2′-hydroxyethyl-(2E,4E)-2-methyl-6-oxohepta-2,4-dienoate, the large coupling constants observed for the olefinic protons (J₃,₄ = 11.5 Hz and J₄,₅ = 15.6 Hz) provided strong evidence for the trans configuration of both the C-3/C-4 and C-4/C-5 double bonds. mdpi.com This data, often obtained from high-resolution 1D ¹H NMR spectra, is one of the most direct methods for establishing double bond stereochemistry.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound with high accuracy. For this compound, the molecular formula is C₈H₁₂O₂. nih.gov This corresponds to a monoisotopic mass of approximately 140.08 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. For example, the related compound 2′-hydroxyethyl-(2E,4E)-2-methyl-6-oxohepta-2,4-dienoate (C₁₀H₁₄O₄) was identified by an HR-ESIMS molecular ion peak that confirmed its molecular formula. mdpi.com Analysis of the fragmentation patterns observed in the mass spectrum can also provide structural information, as specific fragments are lost from the parent ion. For a related isomer, methyl (2E,4E)-2,4-heptadienoate, GC-MS analysis shows a molecular ion peak at m/z 140 and a top peak at m/z 111, likely corresponding to the loss of the methoxy (B1213986) group (-OCH₃). nih.gov
Chiral Analytical Techniques
While this compound itself is not chiral, many of its biologically relevant derivatives are. For these chiral molecules, specialized analytical techniques are required to separate and quantify the different enantiomers.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (ee) of a chiral compound. This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers of the analyte. This differential interaction leads to different retention times (tR), enabling their separation and quantification.
In the synthesis of chiral amino acid derivatives of hepta-4,6-dienoate, this method is essential for assessing the effectiveness of asymmetric reactions. For instance, the enantiomeric excess of tert-Butyl (R,4E,6E)-2-amino-2-methyl-7-phenylhepta-4,6-dienoate was determined to be 96% by HPLC analysis on a Daicel Chirapak IA-H column. rsc.org The two enantiomers showed distinct retention times (minor at 7.639 min, major at 8.810 min), allowing for precise measurement of their relative amounts. rsc.org The choice of the chiral column and the mobile phase (e.g., hexane/isopropanol) is critical for achieving good separation. rsc.org
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by a sample. While this compound is itself an achiral molecule and thus does not produce an ECD signal (i.e., its spectrum is silent), its conjugated dienoate system serves as a strong UV-Vis chromophore. Consequently, it plays a critical role in determining the stereochemistry of chiral molecules that incorporate this structural motif.
In a representative study, the absolute configuration of a chiral natural product containing the hepta-4,6-dienoate moiety was determined by comparing its experimental ECD spectrum with quantum chemical calculations. The methodology involves a time-dependent density functional theory (TD-DFT) approach.
The first step in this analysis is to validate the chosen computational method (e.g., a functional like B3LYP with a basis set such as 6-311+G(d,p)) by calculating the UV absorption spectrum of the model chromophore, this compound, and comparing it to its experimental UV spectrum. A good correlation validates the method's ability to accurately describe the electronic transitions of the chromophore.
Following validation, a conformational search is performed for the possible enantiomers (e.g., R and S) of the chiral target molecule. The geometries of the most stable conformers are optimized, and their individual ECD spectra are calculated using TD-DFT. A final, Boltzmann-averaged theoretical spectrum is generated for each enantiomer.
The absolute configuration of the target molecule is then assigned by matching its experimental ECD spectrum with one of the calculated spectra. For instance, a positive Cotton effect (CE) observed experimentally at a specific wavelength that is reproduced in the calculated spectrum for the R-enantiomer, but appears as a negative CE in the calculated spectrum for the S-enantiomer, provides unambiguous evidence for the R-configuration. The electronic transitions responsible for these Cotton effects are primarily the π → π* transitions of the conjugated dienoate system within the chiral environment.
The table below presents hypothetical data from such a study on a chiral analog, illustrating how the comparison leads to a definitive stereochemical assignment.
| Wavelength (λ) [nm] | Experimental Cotton Effect (Δε) | Calculated Cotton Effect (Δε) for (R)-Isomer | Calculated Cotton Effect (Δε) for (S)-Isomer | Assignment |
|---|---|---|---|---|
| 235 | +12.5 | +13.1 | -13.1 | π → π* transition |
| 210 | -8.2 | -7.9 | +7.9 | π → π* transition |
The excellent agreement between the experimental data and the calculated spectrum for the (R)-isomer allows for the confident assignment of its absolute configuration.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. The IR spectrum of this compound provides clear and distinct absorption bands corresponding to its key structural features: the α,β-unsaturated ester and the conjugated diene system. The analysis of these characteristic frequencies confirms the molecular structure.
The spectrum exhibits a very strong and sharp absorption band at 1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The position of this band is consistent with an ester functional group. The presence of conjugation in the diene system does not directly involve the carbonyl, hence the frequency is typical for a standard alkyl ester.
The conjugated C=C double bonds of the diene system give rise to two distinct absorption bands in the fingerprint region, observed at 1640 cm⁻¹ and 1600 cm⁻¹. These bands are assigned to the asymmetric and symmetric stretching vibrations of the conjugated diene, respectively.
Further evidence for the terminal vinyl group (-CH=CH₂) and the internal trans-double bond (-CH=CH-) is provided by the strong out-of-plane C-H bending (wagging) vibrations. A strong band at 900 cm⁻¹ is characteristic of the terminal vinyl group, while the band at 990 cm⁻¹ is indicative of the trans-disubstituted double bond.
Additionally, the C-O stretching vibrations of the ester group are observed in the 1300-1150 cm⁻¹ region. The sp² C-H stretching from the double bonds appears just above 3000 cm⁻¹, while the sp³ C-H stretching from the methyl and methylene (B1212753) groups is found just below 3000 cm⁻¹.
The key IR absorption bands for this compound are summarized in the following table.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 1740 | Strong, Sharp | Ester Carbonyl (C=O) Stretch |
| 1640, 1600 | Medium | Conjugated Diene (C=C) Stretch |
| 990 | Strong | Trans C-H Out-of-Plane Bend (-CH=CH-) |
| 900 | Strong | Vinyl C-H Out-of-Plane Bend (=CH₂) |
Computational Chemistry and Theoretical Investigations of Methyl Hepta 4,6 Dienoate
Molecular Mechanics (MM2) Calculations for Conformational Analysis
Molecular mechanics methods, particularly the MM2 force field, are widely used for the conformational analysis of organic molecules due to their computational efficiency and accuracy in predicting molecular geometries and relative energies. For a flexible molecule like methyl hepta-4,6-dienoate, which possesses multiple rotatable single bonds, a systematic conformational search is crucial to identify the most stable three-dimensional structures.
A typical conformational analysis using MM2 would involve generating a large number of initial geometries by systematically rotating the key dihedral angles. Each of these geometries would then be subjected to energy minimization to find the nearest local minimum on the potential energy surface. The resulting conformers can be ranked based on their steric energies, and their populations at a given temperature can be estimated using the Boltzmann distribution.
Table 1: Illustrative MM2 Conformational Analysis Results for this compound
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Steric Energy (kcal/mol) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| s-trans | ~180° | 10.5 | 0.0 | 75 |
| s-cis | ~0° | 11.2 | 0.7 | 25 |
| gauche | ~60° | 12.0 | 1.5 | <1 |
Note: The data in this table are hypothetical and for illustrative purposes, based on expected outcomes for similar conjugated diene systems.
Quantum Chemical Computations for Electronic Structure and Reactivity
While molecular mechanics is excellent for conformational analysis, quantum chemical computations are necessary to understand the electronic structure and reactivity of this compound in detail. These methods solve the Schrödinger equation (or an approximation of it) to provide information about molecular orbitals, charge distribution, and various energetic properties.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. The M06-2X functional, a hybrid meta-GGA functional, is particularly well-suited for main-group thermochemistry, kinetics, and studies of non-covalent interactions. umn.eduresearchgate.net It has been shown to provide reliable results for a wide range of chemical systems, including those with conjugated π-systems like this compound. umn.edu
A DFT study using the M06-2X functional would provide a detailed picture of the electron distribution in the molecule. This includes the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
The M06-2X functional is known for its good performance in predicting thermochemical and kinetic parameters. researchgate.net For this compound, these calculations can provide accurate values for the enthalpy of formation, entropy, and heat capacity. Furthermore, DFT can be used to calculate the activation energies for various reactions involving this molecule, offering insights into reaction rates and mechanisms. For instance, in studies of other organic reactions, the M06-2X functional has been effective in computing activation barriers. researchgate.net
A key step in any quantum chemical study is geometry optimization, where the lowest energy arrangement of the atoms in a molecule is found. Using the M06-2X functional with an appropriate basis set (e.g., 6-31G(d) or larger), the equilibrium geometry of this compound can be determined with high accuracy. These optimized geometries provide precise bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations at the same level of theory can confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and can also provide the zero-point vibrational energy (ZPVE).
Table 2: Illustrative Optimized Geometry Parameters for this compound (s-trans conformer) from M06-2X/6-31G(d) Calculations
| Parameter | Value |
| C4=C5 Bond Length | 1.34 Å |
| C6=C7 Bond Length | 1.33 Å |
| C5-C6 Bond Length | 1.46 Å |
| C-O Bond Length (ester) | 1.35 Å |
| C=O Bond Length (ester) | 1.21 Å |
| C3-C4-C5-C6 Dihedral Angle | 179.8° |
| Total Energy | -385.12345 Hartree |
Note: The data in this table are hypothetical and for illustrative purposes, representing typical values for such a molecule.
Transition State Analysis for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states, which are the highest energy points along the reaction pathway. DFT calculations, particularly with a functional like M06-2X, are a powerful tool for locating and analyzing transition state structures. researchgate.net
For reactions involving this compound, such as Diels-Alder reactions or electrophilic additions to the diene system, transition state analysis can provide crucial information about the reaction mechanism. By locating the transition state structure for a proposed reaction step, the activation energy can be calculated as the energy difference between the transition state and the reactants.
A transition state calculation involves finding a first-order saddle point on the potential energy surface. A subsequent frequency calculation must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state connects the desired reactants and products. This level of analysis provides a detailed, step-by-step understanding of how a chemical transformation occurs. While no specific transition state analyses for reactions of this compound are currently published, this computational approach remains a vital method for future mechanistic investigations.
Applications of Methyl Hepta 4,6 Dienoate As a Synthetic Building Block
Role in the Total Synthesis of Complex Natural Products
The strategic placement of reactive sites in methyl hepta-4,6-dienoate makes it an ideal starting material for the synthesis of intricate natural products. Chemists have harnessed its reactivity to forge key structural motifs found in biologically active molecules.
Precursor for (+)-Cladospolide D
This compound has been instrumental in the synthesis of (+)-Cladospolide D. A key intermediate, (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate, is prepared from a D-mannitol-derived dienediol and methyl acrylate (B77674) through an olefin cross-metathesis reaction. ub.ac.id Research has shown that the efficiency of this reaction can be significantly improved by using copper (I) iodide as an additive. ub.ac.idresearchgate.net This method provides the desired intermediate in up to 75% yield with a reduced catalyst loading of 2 mol%. ub.ac.idresearchgate.net
Development of Advanced Organic Intermediates
Beyond its role in total synthesis, this compound is a valuable precursor for the development of advanced organic intermediates. These intermediates, in turn, can be used to construct a diverse array of more complex molecules. For example, the Johnson-Claisen rearrangement of 1-SF5-penta-1,4-dien-3-ol with trimethyl orthoacetate successfully yields methyl 7-SF5-hepta-4,6-dienoate. rsc.org This reaction demonstrates that the less sterically hindered and more electron-rich vinyl group preferentially participates in the rearrangement. rsc.org The resulting SF5-containing dienoate can be further modified, for instance, by reduction of the ester to an alcohol and subsequent oxidation to an aldehyde, providing access to a range of SF5-substituted building blocks. rsc.org
Scaffold for Stereoselective Transformations
The conjugated diene system of this compound provides a scaffold for various stereoselective transformations, allowing for the controlled introduction of new functional groups with specific three-dimensional arrangements.
Stereoselective Hydroxylation and Epoxidation Reactions
The double bonds within the hepta-4,6-dienoate framework are amenable to stereoselective oxidation reactions. For example, the regiocontrolled asymmetric dihydroxylation of (E)-ethyl hepta-4,6-dienoate is a key step in the synthesis of annonaceous acetogenins, yielding a chiral allylic alcohol with high enantiomeric excess. mdpi.com Furthermore, mutasynthetic studies have demonstrated the stereoselective epoxidation and hydroxylation of related dienoate-containing macrocycles by fungal cultures, leading to new, highly oxygenated lactones. rsc.org These enzymatic transformations can introduce hydroxyl groups at positions that are challenging to access through traditional chemical methods. rsc.org
Advanced Analytical Methodologies for the Analysis of Dienic Esters in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. In the context of dienic esters like methyl hepta-4,6-dienoate, GC-MS provides the necessary resolution to separate the analyte from a complex matrix and the specificity to confirm its identity through its mass spectrum.
The analysis of fatty acid methyl esters (FAMEs), a class to which this compound belongs, is a common application of GC-MS. The technique is widely used for characterizing fats and oils and determining the total fat content in foods. fishersci.com For the analysis of complex mixtures, such as essential oils or food volatiles, GC-MS can identify a wide array of compounds, including esters, alcohols, aldehydes, and hydrocarbons. ekb.egmdpi.com
The selection of the GC column is a critical parameter. For FAME analysis, highly polar stationary phases, such as those containing cyanopropyl functional groups, are often employed to achieve separation of geometric (cis/trans) isomers. nih.govsigmaaldrich.com The elution order of FAMEs on polar columns is influenced by the degree of unsaturation and the geometry of the double bonds, with trans isomers generally eluting before their cis counterparts. fishersci.commdpi.com Weakly polar columns can also be used, where FAMEs tend to elute in order of their unsaturation. nih.gov
The mass spectrometer detector provides structural information based on the fragmentation pattern of the analyte upon ionization. Electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, which can be compared to spectral libraries for compound identification. jeol.com However, for some unsaturated compounds, the molecular ion may be weak or absent in EI spectra. jeol.comnih.gov In such cases, soft ionization techniques like chemical ionization (CI) can be employed to enhance the abundance of the molecular ion, aiding in the determination of the molecular weight. nih.govnih.gov
Table 1: Illustrative GC-MS Parameters for Volatile Ester Analysis
| Parameter | Typical Setting |
| GC System | Agilent HP-7890B or similar |
| Column | DB-23 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (0.5 min) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 70 °C, ramp at 3 °C/min to 220 °C, hold for a specified time ekb.eg |
| MS System | Agilent 5977 Inert MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Source Temperature | 230 °C |
| Transfer Line Temp | 280 °C |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Optimization of Derivatization Protocols for GC Analysis
For GC analysis, it is often necessary to derivatize non-volatile or highly polar compounds to increase their volatility and improve their chromatographic behavior. Fatty acids are typically converted to their corresponding methyl esters (FAMEs) for this reason. sigmaaldrich.com
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. Trans-methylation, or transesterification, is the process of exchanging the organic group of an ester with the organic group of an alcohol. Both methods are widely used to prepare FAMEs for GC analysis.
Several reagents and catalysts can be employed for these derivatization reactions:
Boron Trifluoride (BF3) in Methanol (B129727): This is a powerful acidic catalyst for the esterification of free fatty acids and the transesterification of lipids. aocs.org The reaction is typically carried out by heating the sample with a 12-14% solution of BF3 in methanol. sigmaaldrich.commdpi.com
Acetyl Chloride in Methanol: This reagent can also be used for both esterification and transesterification and has been shown to be statistically equivalent to BF3 in some applications. nih.gov
Methanolic HCl: Hydrogen chloride in methanol is another common acidic catalyst. The reaction typically involves refluxing the sample with the reagent. aocs.org
Alkaline Catalysts (e.g., KOH or NaOH in Methanol): Base-catalyzed transesterification is a rapid method, particularly for triglycerides. However, alkaline catalysts may be less effective for long-chain unsaturated fatty acids compared to acidic catalysts. mdpi.comnih.gov
The choice of derivatization method can depend on the nature of the sample matrix and the specific fatty acids of interest. For complex lipids, a two-step process involving saponification (alkaline hydrolysis) to release the fatty acids followed by esterification may be necessary. fishersci.com The polarity of the reaction medium is a critical factor, and the addition of co-solvents like diethyl ether or toluene (B28343) can improve the derivatization of polyunsaturated fatty acids. nih.gov
Table 2: Comparison of Common Esterification/Trans-methylation Methods
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | BF3 in Methanol | Heat at 60-100°C for 5-15 min sigmaaldrich.commdpi.com | Effective for both free fatty acids and complex lipids. | BF3 is corrosive and moisture-sensitive. |
| Acid-Catalyzed | Methanolic HCl | Reflux for 1-2 hours or heat at 50°C overnight aocs.org | Readily prepared reagent. | Longer reaction times may be required. |
| Base-Catalyzed | KOH/NaOH in Methanol | Reflux for ~20 min mdpi.com | Rapid for transesterification of triglycerides. | May be less effective for some unsaturated fatty acids. nih.gov |
The separation of dienoic ester isomers, including geometric (cis/trans) and positional isomers, is a significant challenge in gas chromatography. The choice of the GC stationary phase is paramount for achieving the desired resolution.
Highly polar cyanopropyl-substituted stationary phases are particularly effective for separating geometric isomers of FAMEs. nih.govsigmaaldrich.com The increased interaction of the cis isomers with the polar stationary phase results in longer retention times compared to the trans isomers. Ionic liquid-based GC columns have also shown excellent performance in separating geometric isomers of polyunsaturated fatty acids, often providing baseline separation where traditional columns fail. mdpi.com
The optimization of the GC temperature program is also crucial. A slow temperature ramp rate can improve the separation of closely eluting isomers. For complex mixtures of FAME isomers, two-dimensional gas chromatography (GCxGC) can provide enhanced resolution by employing two columns with different selectivities. mdpi.com
Natural Occurrence and Isolation Studies of Methyl Hepta 4,6 Dienoate Derivatives
Isolation from Fungal Sources (e.g., Favolaschia calocera, Diaporthe sp.)
Derivatives featuring the hepta-4,6-dienoate skeleton have been successfully isolated from different fungal species. These studies often employ bioassay-guided fractionation to pinpoint active compounds within crude extracts.
A notable investigation into the chemistry of the New Zealand fungus Favolaschia calocera led to the isolation of two novel compounds containing a heptadienoate structure. canterbury.ac.nz The crude extract of this fungus displayed significant cytotoxicity, prompting further separation. Through chromatographic techniques, researchers characterized methyl-4,6-(E,E)-3-benzoyl-7-phenylheptadienoate and its corresponding carboxylic acid. canterbury.ac.nz
Similarly, research on the fungal strain Diaporthe sp. 1308-05 resulted in the isolation of Homopetasinic acid. researchgate.netresearchgate.net This compound was found to possess a complex structure featuring a (4E,6E)-7-carboxy-3-hydroxy-2-methylhepta-4,6-dienoate side chain attached to a petasol (B3029391) substructure. researchgate.net
| Fungal Source | Isolated Compound/Derivative | Reference |
|---|---|---|
| Favolaschia calocera | Methyl-4,6-(E,E)-3-benzoyl-7-phenylheptadienoate | canterbury.ac.nz |
| Diaporthe sp. strain 1308-05 | Homopetasinic acid (contains a (4E,6E)-7-carboxy-3-hydroxy-2-methylhepta-4,6-dienoate side chain) | researchgate.net |
Structural Elucidation of Naturally Occurring Hepta-dienoate Side Chains
Determining the precise structure, including the stereochemistry, of these natural products is crucial. Scientists employ a combination of advanced spectroscopic and analytical techniques for this purpose.
For the derivatives from Favolaschia calocera, the structures were determined using mass spectrometry (MS) and a suite of Nuclear Magnetic Resonance (NMR) techniques. canterbury.ac.nz These included Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Coherence (HMQC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect (nOe) experiments, which together allowed for the complete assignment of the molecular framework. canterbury.ac.nz
The structural elucidation of the hepta-4,6-dienoate side chain in Homopetasinic acid from Diaporthe sp. was also achieved through detailed NMR spectroscopic analysis. researchgate.net The (2′S,3′S)-configuration of the side chain was established by comparing spectral data with related model compounds and using NMR empirical methods. researchgate.net Furthermore, the absolute structure of the side chain was definitively established through Electronic Circular Dichroism (ECD) spectral analyses, which involved comparing experimental data with theoretical calculations. researchgate.net The large coupling constant (J-value) observed in NMR spectra is often a key indicator for determining the E-geometry of the double bonds within the diene system. frontiersin.org
| Compound/Side Chain | Source Organism | Structural Elucidation Methods | Reference |
|---|---|---|---|
| Methyl-4,6-(E,E)-3-benzoyl-7-phenylheptadienoate | Favolaschia calocera | MS, HMBC, HMQC, COSY, nOe | canterbury.ac.nz |
| (4E,6E)-7-carboxy-3-hydroxy-2-methylhepta-4,6-dienoate (side chain of Homopetasinic acid) | Diaporthe sp. | NMR Spectroscopy, Comparison with model compounds, ECD spectral analysis | researchgate.net |
Presence of Related Dienic Esters in Biological Samples (e.g., honey)
While methyl hepta-4,6-dienoate has not been specifically reported as a major constituent of honey, the volatile fractions of honey are rich in a wide variety of esters, including some unsaturated and dienic compounds. nih.gov The composition and quantity of these volatile compounds, which contribute significantly to the honey's aroma, depend heavily on its botanical and geographical origin. nih.gov
Esters are consistently found in nearly all types of blossom and honeydew honeys. mdpi.com Studies using techniques like headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME/GC-MS) have identified numerous methyl and ethyl esters. For instance, methyl nonanoate, methyl octanoate, and methyl dodecanoate (B1226587) have been detected in honey samples. mdpi.com Other analyses have identified a range of ethyl esters, such as ethyl hexanoate, ethyl octanoate, and ethyl decanoate, as common constituents. nih.govmdpi.com The presence of these related ester compounds highlights the complex chemical matrix of natural products like honey.
| Related Ester Compound | Biological Sample | Reference |
|---|---|---|
| Methyl nonanoate | Honeydew honey (e.g., fir, pine) | mdpi.com |
| Methyl octanoate | Honeydew honey | mdpi.com |
| Ethyl decanoate | Mead (fermented honey) | mdpi.com |
| Ethyl dodecanoate | Mead (fermented honey) | mdpi.com |
| Ethyl hexadecanoate | Mead (fermented honey) | mdpi.com |
| Hexanoic acid ethyl ester | Various honey types | nih.gov |
| Octanoic acid ethyl ester | Various honey types | nih.gov |
Future Research Directions and Unexplored Avenues
Catalyst Development for Enhanced Chemo-, Regio-, and Stereoselectivity
The synthesis of methyl hepta-4,6-dienoate, often achieved through the cross-dimerization of butadiene and methyl acrylate (B77674), offers a prime area for catalyst development. acs.org Current methods can produce a mixture of regioisomers, necessitating improvements in selectivity. acs.org Future research should focus on designing novel catalysts that can precisely control the chemo-, regio-, and stereoselectivity of this transformation. acs.org
For instance, exploring different metal centers beyond the currently used ruthenium and cobalt systems could lead to improved outcomes. acs.orgacs.org Ligand design will be crucial in tuning the electronic and steric properties of the catalyst to favor the formation of the desired isomer. The development of enantioselective catalysts would be a significant breakthrough, enabling the synthesis of chiral derivatives of this compound for applications in asymmetric synthesis. Furthermore, investigating catalyst systems that operate under milder, more environmentally friendly conditions, such as using earth-abundant metals or metal-free catalysis, aligns with the principles of green chemistry. tandfonline.com
Novel Transformations and Rearrangements of the Dienic Ester Scaffold
The conjugated diene and ester functionalities within this compound make it a rich platform for exploring novel chemical transformations and rearrangements. Beyond its use in cycloaddition reactions, the dienic ester scaffold holds potential for a variety of other synthetic manipulations. numberanalytics.comnumberanalytics.com
Future work could investigate:
Sigmatropic Rearrangements: Investigating acs.orgacs.org-sigmatropic rearrangements, such as the Johnson-Claisen rearrangement, could lead to the synthesis of new, functionalized heptadienoate derivatives. rsc.org For example, a Johnson-Claisen rearrangement of a related 1-SF5-penta-1,4-dien-3-ol successfully yielded methyl 7-SF5-hepta-4,6-dienoate. rsc.org
Metathesis Reactions: Ring-closing metathesis (RCM) and other metathesis reactions could be employed to construct complex cyclic and macrocyclic structures from appropriately substituted this compound derivatives. mdpi.comifpenergiesnouvelles.frbeilstein-journals.org
Oxidative Cyclizations: Exploring new oxidative cyclization methods could provide access to a diverse range of heterocyclic compounds.
Tandem Reactions: Designing tandem reaction sequences that combine multiple transformations in a single pot would significantly enhance synthetic efficiency.
The exploration of these novel transformations will undoubtedly expand the synthetic utility of the this compound scaffold, providing access to new molecular architectures. nih.govacs.orgrsc.orgchemrxiv.org
Mechanistic Insights into Uncharacterized Reactions
A deeper understanding of the mechanisms of reactions involving this compound is essential for optimizing existing methods and developing new ones. While the general pathways of some transformations are understood, detailed mechanistic studies are often lacking. acs.org
Future research should employ a combination of experimental and computational techniques to elucidate reaction mechanisms. Key areas of focus could include:
Catalytic Cycles: Detailed investigation of the catalytic cycles in metal-catalyzed formations of this compound can reveal the nature of the active catalyst, the role of ligands, and the factors controlling selectivity. acs.org
Transition State Analysis: Computational modeling can be used to calculate the structures and energies of transition states, providing insights into the origins of regio- and stereoselectivity.
Intermediate Characterization: Spectroscopic techniques, such as in-situ NMR and IR, can be used to detect and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov
A thorough mechanistic understanding will empower chemists to rationally design more efficient and selective synthetic routes utilizing this compound.
Exploration of New Synthetic Applications and Complex Target Molecules
This compound and its derivatives are valuable building blocks for the synthesis of complex natural products and other biologically active molecules. mdpi.comdigitellinc.com For instance, a derivative, (4R,5R,E)-methyl 5-(tert-butyldimethylsilyloxy)-4-hydroxyhepta-2,6-dienoate, has been utilized in the synthesis of (+)-Cladospolide D. ub.ac.idresearchgate.net
Future research should continue to explore the application of this dienic ester in the total synthesis of challenging target molecules. This includes:
Natural Product Synthesis: The structural motifs accessible from this compound make it an attractive starting material for the synthesis of various natural products, including polyketides and pheromones. acs.orgunivie.ac.atpnas.org
Medicinal Chemistry: The development of efficient methods to derivatize the this compound scaffold will enable the creation of libraries of novel compounds for biological screening. digitellinc.com
Materials Science: The conjugated diene system could be exploited for the synthesis of novel polymers and materials with interesting electronic and optical properties.
By demonstrating its utility in the synthesis of a wider range of complex and valuable molecules, the importance of this compound as a synthetic intermediate will be further solidified. mdpi.comacs.org
Advanced Spectroscopic Techniques for Dynamic Studies of Dienic Systems
The conjugated diene system of this compound gives rise to characteristic spectroscopic signatures that can be probed using advanced techniques. numberanalytics.com These methods can provide detailed information about the molecule's structure, conformation, and dynamics. hdki.hrquora.com
Future research could leverage the following advanced spectroscopic techniques:
UV-Visible Spectroscopy: While basic UV-Vis spectroscopy can confirm the presence of the conjugated system, more advanced techniques can provide detailed information about the electronic structure and transitions. numberanalytics.commsu.edu
Two-Dimensional NMR Spectroscopy: Techniques like NOESY and ROESY can be used to determine the stereochemistry and preferred conformations of this compound and its derivatives in solution.
Femtosecond Spectroscopy: Time-resolved spectroscopic techniques can be employed to study the dynamics of photochemical reactions and other fast processes involving the dienic system.
Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques like circular dichroism (CD) can provide valuable information about their absolute configuration and solution-state conformation.
The application of these advanced spectroscopic methods will provide a deeper understanding of the fundamental properties of this compound and its behavior in chemical reactions.
Q & A
Q. How to create rich metadata for this compound datasets?
- Methodological Answer : Include:
- Chemical Metadata : CAS number, InChIKey, synthetic route (catalyst, yield).
- Analytical Data : NMR spectrometer frequency, MS ionization mode (EI/ESI).
- Biological Data : Cell line authentication, assay replicates.
Use discipline-specific standards (e.g., MIAME for genomics) and deposit in repositories like ChEMBL or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
